Cas no 919791-85-8 (Pyrene, 1,1',1''-[1,1'-biphenyl]-3,3',5-triyltris-)
919791-85-8 structure
Product Name:Pyrene, 1,1',1''-[1,1'-biphenyl]-3,3',5-triyltris-
CAS-nummer:919791-85-8
MF:C60H34
MW:754.911975383759
CID:760887
PubChem ID:57757297
Update Time:2025-04-19
Pyrene, 1,1',1''-[1,1'-biphenyl]-3,3',5-triyltris- Chemische en fysische eigenschappen
Naam en identificatie
-
- Pyrene, 1,1',1''-[1,1'-biphenyl]-3,3',5-triyltris-
- 1-[3-[3,5-di(pyren-1-yl)phenyl]phenyl]pyrene
- DTXSID00727846
- 1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene
- 919791-85-8
-
- Inchi: 1S/C60H34/c1-5-35-13-16-41-19-25-49(52-28-22-38(8-1)55(35)58(41)52)45-12-4-11-44(31-45)46-32-47(50-26-20-42-17-14-36-6-2-9-39-23-29-53(50)59(42)56(36)39)34-48(33-46)51-27-21-43-18-15-37-7-3-10-40-24-30-54(51)60(43)57(37)40/h1-34H
- InChI-sleutel: QEIRDSLSEPWLDJ-UHFFFAOYSA-N
- LACHT: C12C3C=CC4=CC=CC(C=CC=1C(=CC=3)C1C=C(C3C=CC=C(C=3)C3=CC=C5C=CC6=CC=CC7=CC=C3C5=C76)C=C(C=1)C1=CC=C3C=CC5=CC=CC6C=CC1=C3C=65)=C24
Berekende eigenschappen
- Exacte massa: 754.266051085g/mol
- Monoisotopische massa: 754.266051085g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 60
- Aantal draaibare bindingen: 4
- Complexiteit: 1450
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 17.8
- Topologisch pooloppervlak: 0Ų
Pyrene, 1,1',1''-[1,1'-biphenyl]-3,3',5-triyltris- Gerelateerde literatuur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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